2-Aminoindan-1-ol

Description

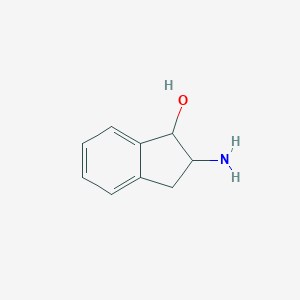

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCWYGWEVVDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933902 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-16-7, 13575-72-9, 23337-80-6 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoindan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoindan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Aminoindan 1 Ol

Enantioselective Synthesis Strategiesmdpi.comnih.govnih.govnih.gov

Enantioselective strategies for synthesizing 2-aminoindan-1-ol can be broadly categorized into two main approaches: utilizing a chiral pool of readily available starting materials or employing asymmetric catalysis to induce chirality. Both methods aim to overcome the challenge of producing a single desired enantiomer, which is often crucial for biological applications. nih.gov

Chiral Pool Synthesis Approachesmdpi.comnih.govresearchgate.net

Chiral pool synthesis leverages naturally occurring enantiomerically pure compounds as starting materials. This strategy transfers the existing chirality of the starting material to the target molecule, providing an effective pathway to enantiopure products. Alpha-amino acids, in particular, serve as a readily available and versatile chiral pool. mdpi.com

A synthesis route starting from (R)-phenylalanine has been developed to produce the corresponding (R)-2-amino-1-indanone, a precursor to this compound. This method utilizes the inherent chirality of the amino acid to establish the stereochemistry of the final product. The process typically involves a Friedel-Crafts reaction to form the indanone ring structure. mdpi.com

In 2006, an eight-step enantioselective synthesis of cis-1-amino-2-indanol was developed starting from (E)-cinnamate ethyl ester. mdpi.com The key initial step is a Sharpless asymmetric dihydroxylation, which establishes the stereochemistry of the two adjacent hydroxyl groups with high enantiomeric excess. mdpi.comnih.gov

The synthesis proceeds as follows:

Sharpless Asymmetric Dihydroxylation : (E)-cinnamate ethyl ester is converted to the corresponding syn-diol with 97% yield and 99% enantiomeric excess (ee). mdpi.com

Selective Substitution : The benzylic alcohol is selectively substituted with an azide (B81097) group with inversion of configuration using hydrazoic acid (HN₃) under Mitsunobu conditions. mdpi.com

Reduction and Protection : The azide is reduced to an amine, which is then protected as an oxazolidinone. This protection strategy allows for the simultaneous protection of both the alcohol and amine groups. mdpi.com

Saponification and Cyclization : The ethyl ester is saponified to a carboxylic acid, which is then converted to its acyl chloride. A Friedel-Crafts acylation reaction then forms the indanone ring. mdpi.com

Reduction and Deprotection : The indanone is reduced, and the oxazolidinone protecting group is removed under basic conditions to yield the final cis-1-amino-2-indanol. mdpi.com

Table 1: Key Steps in the Synthesis from (E)-Cinnamate Ethyl Ester mdpi.com

| Step | Reaction | Reagents | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | Sharpless Asymmetric Dihydroxylation | AD-mix-β, MeSO₂NH₂ | 97% | 99% |

| 2 | Azidation | DIAD, PPh₃, HN₃ | - | - |

| 3 | Friedel-Crafts Acylation | (COCl)₂, AlCl₃ | 83% | - |

| 4 | Final Product | cis-1-amino-2-indanol | - | - |

A synthesis of enantiomerically pure (1S,2R)-1-amino-2-indanol has been reported starting from D-phenylalanine. mdpi.com This approach leverages the chirality of the amino acid to set the stereocenters of the target molecule.

The key steps of this synthesis are:

Hydroxylation : D-phenylalanine is converted to the corresponding optically pure α-hydroxy acid with an 82% yield using a mixture of sodium nitrite (B80452) and sulfuric acid. mdpi.com

Protection and Acyl Chloride Formation : The hydroxyl group is protected, and the carboxylic acid is converted into an acyl chloride using thionyl chloride. mdpi.com

Intramolecular Friedel-Crafts Cyclization : The acyl chloride undergoes an intramolecular Friedel-Crafts reaction to form the indanone ring.

Reduction : The resulting ketone is then reduced to the corresponding alcohol, yielding the final product.

Table 2: Synthesis of (1S,2R)-1-amino-2-indanol from D-Phenylalanine mdpi.com

| Starting Material | Key Intermediate | Final Product |

|---|---|---|

| D-Phenylalanine | Optically pure α-hydroxy acid | (1S,2R)-1-amino-2-indanol |

In 2021, a novel enantioselective synthesis of cis-1-amino-2-indanol was reported using a Diels-Alder reaction as the key step. mdpi.com The chiral pool starting material for this synthesis is a 7,3-xylofuranose derivative, which is prepared in two steps from diacetone-D-glucose. mdpi.com

The synthetic sequence involves:

Preparation of the Chiral Diene : The 7,3-xylofuranose derivative is converted into a chiral diene through a series of steps including diastereomeric allylation and β-elimination. mdpi.com

Diels-Alder Reaction : The chiral diene undergoes a Diels-Alder reaction to construct the core indane skeleton with controlled stereochemistry.

Functional Group Manipulations : Subsequent functional group transformations lead to the final cis-1-amino-2-indanol product.

Asymmetric Catalysis in this compound Synthesismdpi.comnih.gov

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chirality from achiral starting materials through the use of a chiral catalyst. nih.gov This approach is often more flexible and can be used to synthesize both enantiomers of the target molecule by simply changing the chirality of the catalyst.

One of the most practical applications of asymmetric catalysis in the synthesis of cis-aminoindanol involves the enantioselective epoxidation of indene (B144670). nih.gov The resulting optically active indene oxide is a key intermediate that can be converted to the desired product.

A notable example of this strategy employs a Jacobsen-Katsuki-type epoxidation:

Enantioselective Epoxidation : Indene is epoxidized using sodium hypochlorite (B82951) (NaOCl) in the presence of a chiral (R,R)-Mn-Salen complex as the catalyst. This reaction produces (1R,2S)-indene oxide with high enantiomeric excess (80-85% ee). mdpi.com

Ring Opening : The epoxide is then opened in a Ritter-type reaction, which involves the use of a nitrile in the presence of a strong acid, followed by hydrolysis to yield the cis-1-amino-2-indanol. mdpi.com

Furthermore, cis-aminoindanol itself is a highly effective ligand in various asymmetric catalytic reactions, such as transfer hydrogenations of ketones and in the formation of chiral oxazaborolidines for asymmetric reductions. nih.govacs.org The rigid structure of aminoindanol (B8576300) often leads to higher enantioselectivities compared to more flexible amino alcohol ligands. nih.gov

Table 3: Asymmetric Catalysis for Indene Epoxidation mdpi.com

| Catalyst | Oxidant | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R,R)-Mn-Salen | NaOCl | (1R,2S)-Indene Oxide | 80-85% |

Diastereoselective Synthesis Methods

Diastereoselective methods are employed to control the relative stereochemistry (cis vs. trans) of the amino and hydroxyl groups on the indane scaffold. rsc.org

This method involves the reduction of an imino alcohol, where the pre-existing stereocenter of the alcohol group directs the stereochemical outcome of the imine reduction. The synthesis of racemic aminoindanol has been achieved through the stereoselective reduction of an α-hydroxy oxime-ether derived from indan-1-one. nih.gov In this sequence, the hydroxyl group is first established, and the subsequent reduction of the C=N bond is influenced by this adjacent stereocenter, leading to a specific diastereomer of the final product.

Various other techniques leverage stereochemical control to produce specific diastereomers of this compound. One classic approach starts with the treatment of indene with iodine isocyanate. nih.gov This addition reaction forms a trans-1-(ethoxycarbonylamino)-2-iodoindan intermediate. Subsequent pyrolysis of this intermediate leads to a cis-oxazolidinone, which upon basic hydrolysis, yields the racemic cis-aminoindanol. nih.gov The stereochemistry is controlled through the formation of the cyclic oxazolidinone intermediate, which ensures the cis relationship between the amino and hydroxyl groups in the final product. nih.gov

Racemic Synthesis and Resolution Techniques

A common and practical approach to obtaining enantiomerically pure compounds is to first synthesize the racemic mixture and then separate the enantiomers through resolution. libretexts.orglibretexts.org

The synthesis of racemic cis-1-aminoindan-2-ol can be accomplished through several routes. An early method involved the reaction of trans-2-bromoindan-1-ol with ammonia (B1221849), which is presumed to proceed through an indene oxide intermediate to form trans-1-aminoindan-2-ol. nih.gov This trans-amino alcohol is then converted to a cis-oxazoline through a series of steps involving protection and reaction with thionyl chloride. Finally, acidic hydrolysis of the oxazoline (B21484) ring opens it to yield the desired racemic cis-1-aminoindan-2-ol. nih.gov

Once the racemic mixture is obtained, resolution is performed to separate the enantiomers. A widely used method is classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. libretexts.orggoogle.com For example, racemic cis-1-aminoindan-2-ol can be reacted with an enantiomerically pure chiral acid, such as Boc-phenylalanine. nih.gov The resulting two diastereomeric salts will have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of the amino alcohol can be liberated from its salt by treatment with a base. nih.govgoogle.com Alternatively, enzymatic resolution, for instance using a lipase (B570770) like Pseudomonas cepacia lipase (PSL), can be employed to selectively acylate one enantiomer of an N-protected amino alcohol, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net

Table 3: Comparison of Resolution Techniques

| Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent. | Well-established, scalable. | Can be labor-intensive, requires stoichiometric resolving agent. | libretexts.orggoogle.com |

| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution (e.g., selective acylation). | High enantioselectivity, mild conditions. | Limited to 50% theoretical yield for the unreacted enantiomer. | researchgate.net |

Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution through the formation of diastereomeric salts is a classical and effective method for separating enantiomers of racemic this compound. This technique relies on the reaction of the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org

A key example is the resolution of racemic cis-1-aminoindan-2-ol. In a process developed by Merck, after the initial synthesis of the racemic compound, it is treated with L-tartaric acid. nih.gov The resulting diastereomeric salts, (1S,2R)-aminoindanol-L-tartrate and (1R,2S)-aminoindanol-L-tartrate, possess different solubilities, enabling the separation of the desired (1S,2R) enantiomer through crystallization, achieving a high enantiomeric excess (>99% ee). nih.gov

Similarly, the resolution of the trans-isomer has been demonstrated using derivatives of tartaric acid. Racemic trans-1-aminoindan-2-ol can be resolved using (-)-dibenzoyl-L-tartaric acid (DBT). researchgate.net This process facilitates the isolation of the (1R,2R)-enantiomer. Another chiral acid, (+)-(S)-mandelic acid, has also been successfully employed for the deracemization of racemic trans-1-amino-6-nitroindan-2-ol, a derivative that can be subsequently converted to the parent aminoindanol. researchgate.net

The general principle involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then liberating the enantiomerically pure amine by treatment with a base. wikipedia.orglibretexts.org

| Racemate | Resolving Agent | Isolated Enantiomer | Reference |

|---|---|---|---|

| cis-1-Aminoindan-2-ol | L-Tartaric acid | (1S,2R)-1-Aminoindan-2-ol | nih.gov |

| trans-1-Aminoindan-2-ol | (-)-Dibenzoyl-L-tartaric acid (DBT) | (1R,2R)-1-Aminoindan-2-ol | researchgate.net |

| trans-1-Amino-6-nitroindan-2-ol | (+)-(S)-Mandelic acid | (1R,2R)-1-Amino-6-nitroindan-2-ol | researchgate.net |

Enzymatic Resolution Approaches

Enzymatic methods offer a highly selective and environmentally benign alternative to classical chemical resolution. Lipases are the most commonly used enzymes for the resolution of amino alcohols, capitalizing on their ability to catalyze enantioselective acylation or hydrolysis reactions. lookchem.comnih.gov

Lipase-catalyzed transesterification is a powerful kinetic resolution technique. In this process, a racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. nih.govnih.govrsc.org This allows for the separation of the faster-reacting acylated product from the slower-reacting or unreacted alcohol enantiomer.

While direct resolution of this compound via this method is less common due to potential side reactions with the amino group, a highly effective strategy involves the resolution of a suitable precursor. For instance, racemic trans-2-bromoindan-1-ol has been resolved using lipase-catalyzed transesterification, providing access to enantiomerically enriched bromoindanol precursors that can be converted to the desired aminoindanols. nih.gov

To enhance stability, reusability, and ease of separation, lipases are often immobilized on solid supports. nih.gov Immobilized lipases have been successfully used for the kinetic resolution of precursors to cis-1-aminoindan-2-ol.

A notable application is the resolution of racemic trans-1-azidoindan-2-ol, a key intermediate. In this process, the racemic azido (B1232118) alcohol is treated with an acyl donor like isopropenyl acetate in the presence of an immobilized lipase, such as Amano Lipase PS-30. The enzyme selectively acylates one enantiomer, yielding an optically active acetate and the unreacted alcohol enantiomer with high optical purity. nih.gov

For example, the lipase-catalyzed acylation of racemic trans-1-azidoindan-2-ol (a precursor) resulted in the formation of (1R,2R)-1-azidoindan-2-yl acetate and the unreacted (1S,2S)-1-azidoindan-2-ol. Both of these separated, enantiomerically enriched compounds can then be converted into the corresponding enantiomers of cis-1-aminoindan-2-ol. nih.gov This conversion typically involves inversion of one stereocenter, often through the formation of an oxazolidinone intermediate, followed by hydrolysis. nih.gov This enzymatic approach provides access to all four stereoisomers of aminoindanol. nih.gov

| Substrate | Enzyme | Acyl Donor | Products (after separation) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| racemic trans-1-Azidoindan-2-ol | Immobilized Amano Lipase PS-30 | Isopropenyl acetate | (1R,2R)-1-Azidoindan-2-yl acetate and (1S,2S)-1-Azidoindan-2-ol | >96% | nih.gov |

Intramolecular Amide Cyclization

The synthesis of cis-2-aminoindan-1-ol can be achieved through strategies involving intramolecular cyclization of an amide or a related derivative. A common pathway involves the formation of an oxazoline or oxazolidinone ring system from a trans-substituted precursor, which upon hydrolysis, yields the desired cis-amino alcohol.

An early synthesis reported by Lutz and Wayland starts with racemic trans-2-bromoindan-1-ol. nih.gov This compound is first treated with concentrated ammonium (B1175870) hydroxide, which is presumed to form an indene oxide intermediate that is subsequently opened by ammonia to yield trans-1-aminoindan-2-ol. nih.gov The resulting trans-amino alcohol is then acylated, for example with 4-nitrobenzoyl chloride. Treatment of the resulting amide with thionyl chloride promotes an intramolecular cyclization to form a cis-oxazoline. The final step is the acidic hydrolysis of this oxazoline ring, which cleaves the cyclic structure to furnish the racemic cis-1-aminoindan-2-ol. nih.gov

A similar strategy involves the reaction of indene with iodine isocyanate. This reaction forms a trans-1-(ethoxycarbonylamino)-2-iodoindan, which upon heating, undergoes pyrolysis to afford a cis-oxazolidinone. Basic hydrolysis of this oxazolidinone intermediate yields the racemic cis-aminoindanol. nih.gov

Ritter Reaction for cis-Amino Alcohol Formation

The Ritter reaction provides a direct and stereoselective route to cis-amino alcohols. researchgate.net This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is then hydrolyzed to an amide. researchgate.net When applied to indene oxide, the Ritter reaction is a highly effective method for synthesizing cis-1-aminoindan-2-ol.

This methodology was notably employed in the large-scale synthesis of Indinavir, an HIV protease inhibitor. nih.gov The process starts with chiral indene oxide, which is treated with a strong acid (e.g., oleum (B3057394) or sulfuric acid) in the presence of a nitrile, such as acetonitrile. The acid promotes the opening of the epoxide ring to form a benzylic carbocation. The nitrile then attacks the carbocation from the face opposite to the adjacent hydroxyl group, leading to a nitrilium ion intermediate. This attack occurs with inversion of configuration, establishing the desired cis stereochemistry. Subsequent hydrolysis of the intermediate, often in situ, yields an N-acyl-cis-aminoindanol, which can then be hydrolyzed to provide cis-1-aminoindan-2-ol. nih.gov The reaction proceeds with high regio- and stereoselectivity. researchgate.net

| Starting Material | Reagents | Key Intermediate | Final Product (after hydrolysis) | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Indene oxide | 1. H2SO4 (or Oleum), Acetonitrile 2. H2O | cis-Oxazoline or N-acetyl-cis-aminoindanol | cis-1-Aminoindan-2-ol | cis | nih.govresearchgate.net |

Synthesis from Substituted Indane Skeletons

The synthesis of this compound can be accomplished starting from readily available substituted indane skeletons, with halohydrins being particularly useful precursors.

A prominent example is the synthesis starting from trans-2-bromoindan-1-ol, which can be prepared from indene by reaction with N-bromosuccinimide in an aqueous medium. researchgate.net The racemic trans-2-bromoindan-1-ol can be converted to racemic cis-1-aminoindan-2-ol through a multi-step sequence. As described previously (see Section 2.2.3), this involves reaction with ammonia, acylation, cyclization to a cis-oxazoline, and subsequent hydrolysis. nih.gov

Alternatively, the bromoindanol can be converted to the corresponding azidoindanol. Treatment of trans-2-bromoindan-1-ol with sodium azide yields racemic trans-2-azidoindan-1-ol. sci-hub.ru This azido alcohol is an excellent substrate for enzymatic resolution, as detailed in Section 2.2.2.2. Following resolution, the separated enantiomers of the azido alcohol can be converted to the enantiopure cis-aminoindanols. This transformation involves the reduction of the azide group to an amine and inversion of the stereocenter at the hydroxyl-bearing carbon. nih.gov

In another approach, whole-cell cultures of Pseudomonas putida have been used to oxidize 2-bromoindan to enantiomerically pure (1S, 2R)-cis-2-bromoindan-1-ol. This chiral bromoindanol can then be directly converted to (1S, 2R)-aminoindanol via a Ritter reaction. nih.gov

One-Pot Stereoselective Synthesis of 1,2-Amino Alcohol Derivatives (General Context)rsc.org

The stereoselective synthesis of 1,2-amino alcohols is a significant area of research in organic chemistry, as these structural motifs are core components of numerous natural products and pharmaceutical agents. nih.govacs.org Developing efficient, one-pot methodologies that control multiple stereocenters in a single operation is highly desirable. These advanced synthetic strategies aim to maximize atom and step economy while providing access to enantiomerically pure compounds. nih.gov

One notable one-pot strategy allows for the stereoselective transformation of common β-hydroxy amino acids into a variety of 1,2-amino alcohol derivatives. nih.gov This process involves a decarboxylation-alkylation sequence that replaces the carboxyl group with alkyl, allyl, or aryl groups, typically with high yields and excellent stereoselectivity. nih.gov The methodology often begins with a cyclic carbamate (B1207046) derived from a β-hydroxy amino acid, such as threonine. nih.gov

The optimization of this one-pot process has been studied extensively. For instance, the conversion of a threonine derivative to a specific 1,2-amino alcohol was used to determine the ideal reaction conditions. nih.gov Key factors influencing the reaction's success include the amount of iodine used, the order of reagent addition, and the quantity of the nucleophile. nih.gov Optimized conditions have been shown to achieve excellent stereoselectivity, with diastereomeric ratios often exceeding 99:1. nih.gov

Below is a data table summarizing the optimization of a one-pot scission-alkylation process for a threonine derivative.

Table 1: Optimization of a One-Pot Scission-Alkylation Process

| Entry | Temperature (°C) | Iodine (equiv) | Nucleophile (equiv) | Order of Addition | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 1 | 25 | 1.1 | 1.5 | A | 85 | >99:1 |

| 2 | 0 | 1.1 | 1.5 | A | 86 | >99:1 |

| 3 | 0 | 0.5 | 1.5 | A | 93 | >99:1 |

| 4 | 0 | 0.5 | 1.5 | B | 80 | >99:1 |

| 5 | 0 | 0.5 | 1.1 | A | 94 | >99:1 |

Data derived from a study on the one-pot conversion of a threonine derivative. nih.gov Order of Addition A: Reagents added sequentially. Order of Addition B: Reagents added concurrently.

Beyond this specific method, other modern approaches have emerged. Dual catalytic systems, for example, combining an acridinium (B8443388) photoredox catalyst with a hydrogen-atom transfer (HAT) catalyst, enable the direct C-H aminoalkylation of unprotected alcohols. nih.gov This photocatalytic method can convert readily available aliphatic alcohols into valuable 1,2-aminoalcohols under mild conditions. nih.gov Another strategy employs copper-catalyzed stereodivergent synthesis, which can generate all possible stereoisomers of amino alcohols containing up to three contiguous stereocenters from enals and enones. acs.org These one-pot sequential reactions, involving hydrosilylation and hydroamination, demonstrate high levels of chemo-, regio-, diastereo-, and enantioselectivity. acs.org

Collectively, these one-pot stereoselective methods represent powerful tools for the efficient and precise construction of complex 1,2-amino alcohol derivatives, which are crucial building blocks in medicinal chemistry and asymmetric synthesis. acs.orgnih.gov

Applications of 2 Aminoindan 1 Ol in Asymmetric Catalysis

2-Aminoindan-1-ol as Chiral Ligands

The efficacy of this compound in asymmetric catalysis largely stems from its rigid bicyclic framework, which effectively shields one face of a coordinated substrate, thereby directing the approach of a reactant to the other face. This steric control is fundamental to achieving high enantioselectivity. Its derivatives have been successfully employed as chiral auxiliaries and as ligands in a multitude of asymmetric reactions. rsc.orgnih.gov The conformational constraint of the indane skeleton makes it a superior choice for creating a well-defined chiral environment around a metal center. nih.gov

Oxazaborolidine Catalysts for Enantioselective Reductions

One of the most significant applications of this compound is in the formation of oxazaborolidine catalysts, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction. mdpi.com These catalysts, generated in situ from the amino alcohol and a borane (B79455) source, are highly effective for the enantioselective reduction of prochiral ketones. mdpi.comzuj.edu.jo The mechanism involves the formation of a complex between the oxazaborolidine, borane, and the ketone, where the steric environment dictated by the aminoindanol (B8576300) ligand directs the hydride transfer to one of the ketone's prochiral faces. mdpi.comsemanticscholar.org

The enantioselective reduction of α-haloketones is a critical transformation as the resulting chiral halohydrins are versatile intermediates in the synthesis of various pharmaceuticals. Oxazaborolidine catalysts derived from this compound have proven to be effective in this reaction. For instance, a catalyst generated from N-(2-pyridinesulfonyl)-1-amino-2-indanol has been used for the asymmetric reduction of α-chloroacetophenone. This reaction proceeds in high yield and with good enantioselectivity. sioc-journal.cn A study utilizing various chiral aminoalcohols found that those with a rigid structure, like this compound, are particularly effective ligands for the borane-mediated reduction of α-chloroacetophenone, achieving high enantiomeric excesses.

Table 1: Enantioselective Reduction of α-Chloroacetophenone

| Ligand/Catalyst | Yield (%) | ee (%) |

|---|---|---|

| N-(2-pyridinesulfonyl)-1-amino-2-indanol derived catalyst | 90 | 86-89 (R) |

| (1S,2R)-1-Amino-2-indanol derived catalyst | - | 94 |

Data sourced from multiple studies. sioc-journal.cn

The asymmetric reduction of α-keto esters to produce optically active α-hydroxy esters is another area where this compound derivatives have shown exceptional utility. Chiral auxiliaries derived from cis-1-amino-2-indanol have been developed for this purpose. Specifically, cis-1-arylsulfonamido-2-indanols have been found to be highly effective chiral auxiliaries, leading to excellent diastereoselectivity in the reduction of α-keto esters. mdpi.com The choice of reducing agent and additives can be tuned to obtain either enantiomer of the α-hydroxy acid in high enantiomeric excess and excellent yields. mdpi.com

Table 2: Diastereoselective Reduction of α-Keto Esters with a Chiral Auxiliary Derived from (1S,2R)-cis-1-Amino-2-indanol

| α-Keto Ester Substrate | Reducing Agent | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|

| Phenylglyoxylate | L-Selectride/ZnCl₂ | >99:1 | 85 |

| Phenylglyoxylate | NaBH₄ | 2:1 | 90 |

| Ethyl Pyruvate | L-Selectride/ZnCl₂ | 98:2 | 82 |

Data represents a selection of results from a detailed study. mdpi.com

BOX and PyBOX Ligands in Asymmetric Catalysis

The rigid structure of cis-1-amino-2-indanol makes it a key component in the synthesis of widely used chiral ligands, namely bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. These C₂-symmetric ligands are privileged structures in asymmetric catalysis, capable of coordinating with a wide range of metals to catalyze a variety of enantioselective transformations. The two oxazoline (B21484) rings, derived from the amino alcohol, create a chiral pocket around the metal center, which is crucial for inducing high enantioselectivity in reactions such as Diels-Alder, aldol (B89426), and Michael additions.

Schiff Base Complexes in Asymmetric Reactions

Schiff bases derived from the condensation of this compound with salicylaldehydes can be used to form chiral transition metal complexes. These complexes have been investigated as catalysts in various asymmetric reactions.

The addition of a cyanide group to an aldehyde to form a cyanohydrin is a fundamental C-C bond-forming reaction. Chiral Schiff base complexes have been successfully employed to catalyze the asymmetric addition of trimethylsilylcyanide to aldehydes. In particular, tridentate Schiff base ligands derived from cis-1-amino-2-indanol, when complexed with titanium(IV) isopropoxide, have been shown to catalyze the addition of trimethylsilylcyanide to benzaldehyde, yielding the corresponding silylated cyanohydrin with up to 85% enantiomeric excess. zuj.edu.jo The steric bulk of the salicylaldehyde (B1680747) portion of the ligand plays a crucial role in the enantioselectivity of the reaction. zuj.edu.jo

Copper(II)-Catalyzed Diels-Alder Reactions

Derivatives of this compound, particularly bis(oxazoline) ligands (often referred to as BOX ligands), have proven to be highly effective in copper(II)-catalyzed asymmetric Diels-Alder reactions. nih.govchemrxiv.org These ligands, featuring a C2-symmetric design, create a chiral environment around the copper center that effectively discriminates between the two faces of the dienophile.

Research has demonstrated that the "bite angle" of these bis(oxazoline) ligands plays a crucial role in the level of enantioselectivity achieved. researchgate.net Larger bite angles have been correlated with higher enantiomeric excesses (ee), with some reactions achieving up to 98.4% ee. researchgate.net The rigid backbone of the aminoindanol scaffold is credited with providing the necessary steric hindrance to direct the approach of the diene to a specific face of the dienophile-metal complex. nih.gov This has made copper(II) complexes of aminoindanol-derived bis(oxazolines) valuable catalysts for the synthesis of complex cyclic molecules. nih.gov

Chiral Ligands in Asymmetric Hydrogenation

This compound has been successfully employed as a chiral ligand in the asymmetric transfer hydrogenation of ketones. acs.orgresearchgate.netacs.org In these reactions, a chiral complex, often formed with a rhodium metal center, facilitates the stereoselective transfer of a hydride from a hydrogen source, such as 2-propanol, to a prochiral ketone. acs.orgresearchgate.net

Studies using (1R,2S)-aminoindanol in combination with a pentamethylcyclopentadienylrhodium chloride dimer have shown this system to be a superior catalyst for the rapid and high-yielding asymmetric transfer hydrogenation of acetophenone. acs.orgresearchgate.net The reaction parameters, including temperature, catalyst and substrate concentration, and the presence of air, have been shown to influence both the conversion and the enantioselectivity of the reaction. acs.orgresearchgate.net Notably, the catalyst can be deactivated by high temperatures and exposure to air. acs.orgresearchgate.net

This compound as Chiral Auxiliaries

When covalently attached to a substrate, this compound acts as a chiral auxiliary, directing the stereochemical course of a reaction before being cleaved to yield the desired enantiomerically enriched product. mdpi.comuwindsor.ca

Diastereoselective Enolate Alkylation

Chiral auxiliaries derived from this compound have been utilized in diastereoselective enolate alkylation reactions. mdpi.comstackexchange.com In this strategy, the aminoindanol is typically converted into a chiral oxazolidinone, which is then acylated and deprotonated to form a chiral enolate. uwindsor.ca The bulky and well-defined steric environment provided by the auxiliary effectively blocks one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face. uwindsor.castackexchange.com This method allows for the highly diastereoselective formation of new carbon-carbon bonds. uwindsor.ca The auxiliary can subsequently be removed, often through hydrolysis, to afford the desired chiral carboxylic acid or a derivative thereof. uwindsor.ca

Diastereoselective Reductions

The use of this compound as a chiral auxiliary is also effective in diastereoselective reductions, particularly of α-keto esters. mdpi.comnih.gov In this approach, the α-keto ester is attached to a chiral sulfonamide derived from cis-1-aminoindan-2-ol. nih.gov The reduction of the ketone functionality then proceeds with high diastereoselectivity, influenced by the steric hindrance of the auxiliary. nih.gov A key advantage of this method is that by selecting the appropriate enantiomer of the aminoindanol auxiliary and the right reducing agent, either enantiomer of the resulting α-hydroxy acid can be synthesized in high enantiomeric excess and with excellent yields. nih.gov The auxiliary can be recovered without loss of optical purity after the reaction. nih.gov

Asymmetric Diels-Alder Reactions

Beyond their use in catalytic systems, this compound derivatives also serve as potent chiral auxiliaries in asymmetric Diels-Alder reactions. nih.gov Researchers have attached these auxiliaries to dienophiles, such as in the form of acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols. researchgate.net When reacted with dienes like cyclopentadiene (B3395910) in the presence of a Lewis acid, these chiral dienophiles exhibit high levels of diastereoselectivity, exclusively yielding endo-adducts. researchgate.net The rigid conformation of the aminoindanol-derived auxiliary effectively shields one face of the dienophile, directing the approach of the diene to the opposite face and thereby controlling the stereochemistry of the newly formed chiral centers in the cyclohexene (B86901) product. nih.gov

Diastereoselective Aldol Reactions

Chiral auxiliaries derived from this compound have demonstrated significant utility in diastereoselective aldol reactions. nih.govnih.gov For instance, chiral oxazolidinones synthesized from (1S,2R)-cis-aminoindanol have been shown to be highly effective in promoting syn-aldol reactions. nih.gov The propionyl imide derived from this auxiliary provides a level of diastereoselectivity and yield comparable to the well-established Evans auxiliaries. nih.gov

Furthermore, the development of cis-1-arylsulfonamido-2-indanol derivatives has enabled highly stereoselective anti-aldol reactions. nih.gov Titanium ester enolates derived from these auxiliaries react with various aldehydes to produce anti-aldol products with excellent diastereoselectivity. nih.govacs.org A significant advantage of this methodology is the ready availability of both enantiomers of cis-1-amino-2-indanol, which allows for the convenient synthesis of either enantiomer of the anti-aldol product. nih.gov The auxiliary can be removed under mild conditions and recovered without loss of optical purity. nih.gov

Synthesis of Anti-Aldols via Titanium Enolates

A significant application of this compound is in the stereoselective synthesis of anti-aldol products. nih.gov While methods for producing syn-aldols are well-established, enantioselective routes to anti-aldols have been a more challenging area of research. nih.gov

Researchers have developed a highly effective method using a chiral sulfonamide derived from commercially available (1R,2S)-cis-1-amino-2-indanol. nih.govnih.gov The process begins with the sulfonylation of the aminoindanol with p-toluenesulfonyl chloride to create the chiral N-tosyl-sulfonamide. This is followed by acylation with propionyl chloride to yield a propionate (B1217596) ester. nih.gov The titanium enolate of this ester is then generated in situ using titanium tetrachloride (TiCl₄) and a hindered amine base, such as N-ethyldiisopropylamine. nih.gov

This chiral titanium enolate reacts with a range of aldehydes to produce the corresponding anti-aldol adducts with excellent diastereoselectivity and in high yields. nih.gov The high degree of stereocontrol is rationalized by a Zimmerman-Traxler-type transition state model, which assumes the formation of a specific chair-like six-membered ring structure during the reaction. nih.govharvard.edu A key advantage of this method is the ability to recover the chiral sulfonamide auxiliary in high yield and without any loss of its optical purity after the reaction is complete. nih.gov

The effectiveness of this protocol has been demonstrated with various aldehydes, as summarized in the table below. nih.gov

| Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|

| Isobutyraldehyde | 94 | 97:3 |

| Benzaldehyde | 85 | 96:4 |

| Butyraldehyde | 89 | 95:5 |

| Cyclohexanecarboxaldehyde | 91 | 98:2 |

| Acetaldehyde | 72 | 95:5 |

Diethylzinc (B1219324) Additions to Aldehydes

Derivatives of this compound also serve as effective chiral ligands in the catalytic enantioselective addition of diethylzinc (Et₂Zn) to aldehydes. nih.govresearchgate.net This reaction is a fundamental method for synthesizing optically active secondary alcohols, which are valuable building blocks in organic synthesis. researchgate.netrsc.org

In one study, N-alkylated derivatives of cis-1-aminoindan-2-ol, such as N-dibutylaminoindanol, were used as ligands. nih.gov Employing a small amount of the ligand (0.6 mol%), the addition of diethylzinc to various aromatic aldehydes proceeded in good yields. However, the enantioselectivity was moderate, achieving enantiomeric excesses (ee) in the range of 40-50%. nih.gov

Further research demonstrated that the steric properties of the ligand are critical for achieving higher stereocontrol. A series of optically active trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives were synthesized and tested. researchgate.net It was found that increasing the steric bulk of the substituents on both the nitrogen atom and the carbinol carbon atom of the ligand led to a significant increase in the enantiomeric purity of the resulting secondary alcohols. Using these more sterically hindered ligands, secondary alcohols were obtained in good yields with enantiomeric excesses reaching as high as 93.1%. researchgate.net

| Ligand Type | Aldehyde | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| N-Diallyl-cis-aminoindanol | Benzaldehyde | Good | ~50% |

| trans-(1S,2S)-1-phenyl-2-(N,N-dibutylamino)-1-indanol | Benzaldehyde | Good | up to 93.1% |

Chiral Sulfonamides in Stereoselective Aldol Reactions

The chiral sulfonamides derived from cis-1-aminoindan-2-ol exhibit remarkable versatility in controlling the stereochemical outcome of titanium enolate-based aldol reactions. nih.govthieme-connect.de Beyond the anti-selective reactions described previously, these auxiliaries can also direct the reaction to favor syn-aldol products, with the outcome being dependent on the structure of the aldehyde substrate. thieme-connect.de

This substrate-dependent stereodivergence is a key feature of the methodology. When the titanium enolate of the N-acylsulfonamide reacts with monodentate aldehydes (e.g., isobutyraldehyde), the reaction proceeds through a non-chelating transition state to afford anti-aldol adducts with high selectivity. nih.govthieme-connect.de

In contrast, when oxygen-containing aldehydes (bidentate aldehydes) are used, the reaction pathway changes. These substrates can chelate to the titanium center of the enolate, forcing the reaction through a different, more organized transition state. thieme-connect.de This chelation control leads to the preferential formation of syn-configured aldol products with excellent diastereoselectivity. thieme-connect.de This ability to produce either syn or anti products from a single chiral auxiliary simply by choosing the appropriate aldehyde highlights the sophisticated level of control offered by the aminoindanol-derived scaffold. nih.govthieme-connect.de

Asymmetric Synthesis of α-Amino Acids

The development of methods for the asymmetric synthesis of α-amino acids is of great importance, and chiral auxiliaries derived from this compound have been explored for this purpose. nih.gov One notable approach involves the use of a tetrahydro-4H-oxazinone, a heterocyclic compound prepared from cis-1-aminoindan-2-ol. nih.gov

This oxazinone serves as a chiral template, upon which the α-amino acid structure can be constructed stereoselectively. Such chiral auxiliaries are designed to control the introduction of substituents at the α-carbon, thereby establishing the desired stereochemistry of the final amino acid. The rigid indane framework is instrumental in providing a predictable and highly ordered chemical environment to direct these transformations. nih.govmdpi.com The use of aminoindanol-based auxiliaries in related transformations, such as stereoselective enolate additions, further underscores their potential in the synthesis of complex chiral molecules like unnatural amino acids. orgsyn.orgresearchgate.net

Medicinal Chemistry and Biological Applications of 2 Aminoindan 1 Ol and Its Derivatives

Role in HIV Protease Inhibitors

The emergence of the Human Immunodeficiency Virus (HIV) spurred intensive research efforts to develop effective antiretroviral therapies. One of the key targets for these therapies is the HIV protease, an enzyme crucial for the maturation of the virus. The rigid, bicyclic structure of 2-aminoindan-1-ol has proven to be a valuable scaffold in the design of potent HIV protease inhibitors.

Indinavir (Crixivan®) as a Key Example

The (1S, 2R)-enantiomer of 1-amino-2-indanol (B1258337) is a pivotal intermediate in the synthesis of Indinavir (Crixivan®), a potent inhibitor of the HIV protease. ajpsonline.com Developed by Merck, Indinavir was a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Acquired Immunodeficiency Syndrome (AIDS). ajpsonline.com The indanol moiety of Indinavir plays a crucial role in its binding to the active site of the HIV protease, contributing to its high affinity and inhibitory activity. The synthesis of Indinavir often involves the coupling of 2(R)-hydroxy-1(S)-aminoindane with other complex chemical entities.

Synthesis of Saquinavir® Core Unit

The utility of this compound extends to the synthesis of other significant HIV protease inhibitors. Notably, the (1S, 2R)-1-aminoindan-2-ol derived oxazolidinone has been employed in the synthesis of the core unit of Saquinavir®. This synthesis involves an aldol (B89426) reaction followed by several steps to produce a key hydroxyethylamine dipeptide isostere, a critical component of Saquinavir®.

Antitubercular Agents

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, has necessitated the development of new and effective antitubercular agents. Research in this area has explored a wide range of chemical scaffolds, including derivatives of indanol. While specific studies focusing solely on this compound are limited, the broader class of indanol derivatives has shown promise. For instance, various synthesized indanol derivatives have been evaluated for their antitubercular properties. ajpsonline.com The exploration of this chemical space continues, with the potential for identifying novel antitubercular agents.

Antimalarial Treatment (e.g., KNI-10006)

Malaria, a parasitic disease transmitted by mosquitoes, remains a significant cause of morbidity and mortality worldwide. The search for novel antimalarial drugs has led to the investigation of compounds that target essential parasite enzymes, such as plasmepsins, a class of aspartic proteases. KNI-10006 is a peptidomimetic compound that has demonstrated potent inhibitory activity against malarial plasmepsins. acs.orgnih.gov The synthesis of KNI-10006 involves the use of (1S,2R)-1-amino-2-indanol, highlighting the importance of this scaffold in the development of potential antimalarial therapies. nih.govresearchgate.net The design of such inhibitors often mimics the transition state of the enzyme's natural substrate. researchgate.net

Interactions with Neurotransmitter Systems

Derivatives of 2-aminoindan (B1194107) have been investigated for their interactions with the central nervous system, particularly with monoamine transporters. These transporters are crucial for regulating the levels of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the brain.

Plasma Membrane Monoamine Transporters (DAT, NET, SERT)

Research has shown that 2-aminoindane (2-AI), a close structural relative of this compound, acts as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT). nih.govwikipedia.org The introduction of substituents on the indane ring can modulate the activity and selectivity of these compounds. For example, ring-substituted derivatives of 2-AI have shown increased potency at the serotonin transporter (SERT) while exhibiting reduced potency at DAT and NET. nih.gov These findings underscore the potential of the 2-aminoindan scaffold in developing agents that can selectively modulate monoamine transporter activity, which could have therapeutic implications for various neurological and psychiatric disorders.

Below is a table summarizing the interaction of 2-aminoindane and its derivatives with monoamine transporters:

| Compound | Primary Transporter Interaction |

| 2-Aminoindane (2-AI) | Selective substrate for NET and DAT nih.govwikipedia.org |

| Ring-substituted 2-AI derivatives | Increased potency at SERT, reduced at DAT and NET nih.gov |

α2-Adrenergic Receptors

Derivatives of 2-aminoindan have demonstrated notable interactions with α2-adrenergic receptors. Research shows that these compounds possess a relatively high affinity for α2-adrenoceptor subtypes. Specifically, the parent compound 2-aminoindan (2-AI) exhibits a particular affinity for α2C receptors, with a reported inhibitory constant (Kᵢ) of 41 nM. Its affinity for the α2A and α2B subtypes is slightly lower, with Kᵢ values of 134 nM and 211 nM, respectively. wikipedia.org

This interaction is not limited to 2-AI. Other derivatives, including 5-methoxy-2-aminoindan (5-MeO-AI), 5-methoxy-6-methyl-2-aminoindan (MMAI), and 5,6-methylenedioxy-2-aminoindan (MDAI), also bind to α2-adrenoceptor subtypes with moderate to high affinity. wikipedia.orgwikipedia.org Further studies on enantiomers of related structures, such as 1-[(4,5-dihydroimidazolidin-2-yl)imino]indan-2-ol, have revealed selectivity for α2-adrenoceptors, highlighting the stereochemical nuances that influence binding affinity and receptor subtype selectivity.

Table 1: Binding Affinities of 2-Aminoindan (2-AI) for α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) |

|---|---|

| α2A | 134 |

| α2B | 211 |

| α2C | 41 |

Data sourced from Halberstadt et al. (2019). wikipedia.org

NMDA Receptor Antagonism

Tetracyclic lactams derived from 1-amino-2-indanol have been identified as a new class of N-methyl-D-aspartate (NMDA) receptor antagonists. mims.comnih.gov The overactivation of NMDA receptors is linked to various neurodegenerative disorders, making them a significant therapeutic target. mims.comnih.gov

In a study evaluating a chemical library of these tetracyclic lactams, most of the synthesized compounds demonstrated NMDA receptor antagonism. mims.com Notably, eleven of these derivatives displayed IC₅₀ values comparable to memantine, a clinically approved NMDA receptor antagonist used in the treatment of Alzheimer's disease. mims.comnih.gov Docking studies further suggest that these novel compounds may function as NMDAR channel blockers, interacting directly with the ion channel in a manner similar to other channel blockers like MK-801. mims.comnih.gov These findings indicate that tetracyclic lactams derived from cis-1-amino-2-indanol are promising candidates for further development as modulators of NMDA receptor function. mims.com

Dopamine D₃ Ligands and Antagonists

The 2-aminoindan scaffold is a key structural feature in the development of selective dopamine D₃ receptor antagonists. One of the most studied compounds in this class is 5,6-dimethoxy-2-(N-dipropyl)-aminoindan, also known as PNU-99194A. sigmaaldrich.comjpalliativecare.com This compound has been identified as a selective dopamine D₃ receptor antagonist with potential antipsychotic properties demonstrated in animal models. sigmaaldrich.comjpalliativecare.com

Structure-activity relationship (SAR) studies have been conducted to explore the impact of different substitutions on the amine nitrogen of the 2-aminoindan structure. sigmaaldrich.com These investigations revealed that achieving selective D₃ antagonism is highly dependent on the nature of these substituents. The research indicates that the di-N-propyl group is optimal for D₃ receptor selectivity. While substituting the nitrogen with N-alkylaryl or N-alkylheteroaryl groups can yield compounds with potent D₃ binding affinity, it also tends to increase affinity for the D₂ receptor, thereby reducing the desired D₃ selectivity to less than four-fold. sigmaaldrich.com

Melatonin (B1676174) Receptor Agonistic Activity of Derivatives

Derivatives of 2-aminoindan, particularly those structurally related to 2-amidotetralins, have been investigated for their potential as melatonin receptor agonists. The pharmacophore for melatonin receptor agonists typically includes an amido group linked to an aromatic nucleus that has a methoxy (B1213986) substituent. mims.comnih.gov

Research into a series of unsubstituted and methoxy-substituted 2-amidotetralins revealed their ability to compete for 2-[¹²⁵I]iodomelatonin binding to chicken retinal membranes. mims.com The lead compound from this series, 2-acetamido-8-methoxytetralin, demonstrated a moderate affinity (Kᵢ = 46 nM) and potency (IC₅₀ = 1.4 nM) at the melatonin receptor. mims.com The structural requirements identified as crucial for this agonistic activity include the presence of an amido group with a small, non-branched alkyl group and a methoxy substituent at the 8-position of the 2-amidotetralin ring. mims.com This suggests that this class of nonindolic agents can serve as a basis for designing new pharmacological tools to further explore melatonin receptor function. mims.com

Carbonic Anhydrase and Acetylcholinesterase Inhibition by β-Lactam Derivatives

β-Lactam derivatives of 2-aminoindan have emerged as potent inhibitors of both carbonic anhydrases (CAs) and acetylcholinesterase (AChE). wikidata.orgmims.com A series of novel β-lactams synthesized from benzylidene-inden derivatives demonstrated significant inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II) and AChE. wikidata.orgmims.com

The inhibitory activities of these compounds were found to be in the low nanomolar range. The Kᵢ values for these β-lactam derivatives (compounds 2a-k in the study) ranged from 0.44 to 6.29 nM against hCA I and from 0.93 to 8.34 nM against hCA II. wikidata.orgmims.comontosight.ai The same series of compounds also exhibited potent inhibition of AChE, with Kᵢ values between 0.25 and 1.13 nM. wikidata.orgmims.comontosight.ai These findings highlight that these β-lactam derivatives are powerful dual inhibitors of both CA isoenzymes and AChE at very low concentrations. wikidata.orgontosight.ai

Table 2: Inhibition Constants (Kᵢ) of β-Lactam Derivatives against hCA and AChE

| Target Enzyme | Kᵢ Range (nM) |

|---|---|

| Human Carbonic Anhydrase I (hCA I) | 0.44 – 6.29 |

| Human Carbonic Anhydrase II (hCA II) | 0.93 – 8.34 |

| Acetylcholinesterase (AChE) | 0.25 – 1.13 |

Data sourced from Genç et al. (2016). wikidata.orgmims.com

General Pharmacological Activities of Indanol Derivatives

Indanol derivatives are recognized for a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry. Current time information in Lagos, NG.wikipedia.org These bicyclic molecules have been investigated for numerous pharmacological applications. Current time information in Lagos, NG.wikipedia.org The diverse activities associated with the indanol ring include anti-inflammatory, CNS depressant, antiviral, and antipsychotic effects. Current time information in Lagos, NG.wikipedia.org For instance, the enantiomerically pure (1S, 2R)-1-amino-2-indanol is a critical intermediate in the synthesis of the HIV protease inhibitor Indinavir, underscoring its significance in antiviral therapy. Current time information in Lagos, NG. Furthermore, derivatives such as donepezil, which contains an indanone moiety, are used for treating Alzheimer's disease. wikidata.org

The antimicrobial properties of indanol derivatives have been a subject of significant research. Current time information in Lagos, NG.wikipedia.orgwikidata.org Studies have demonstrated their effectiveness against a range of microbial pathogens, including bacteria and fungi. Current time information in Lagos, NG.wikipedia.org

One study focused on a series of indanol-1,2,3-triazole derivatives, which were screened for their in vitro antimicrobial activities. wikipedia.org Ten of these compounds showed promising activity against both antibacterial and antifungal pathogens. wikipedia.org Another area of research involves 3-alkylidene-2-indolone derivatives, which have shown potent antibacterial effects. wikipedia.org Notably, certain compounds from this series exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is equivalent to the activity of the control antibiotic gatifloxacin. wikipedia.org These findings suggest that indanol-based structures are a promising foundation for the development of new antimicrobial agents. wikipedia.orgwikipedia.org

Table 3: Selected Antimicrobial Activity of Indanol Derivatives

| Derivative Class | Organism(s) | Potency (MIC) | Reference |

|---|---|---|---|

| 3-Alkylidene-2-indolones | S. aureus ATCC 6538, 4220; MRSA ATCC 43300 | 0.5 µg/mL | wikipedia.org |

| Indanol-1,2,3-triazoles | Various bacterial and fungal pathogens | Good activity | wikipedia.org |

Antifungal Activity

Derivatives of 2-aminoindan have been investigated for their potential as antifungal agents. Research into 2-aminobenzothiazole (B30445) derivatives, which share a similar structural motif, has shown that these compounds can exhibit significant antifungal activity. ucl.ac.benih.gov For instance, a series of 6-substituted 2-aminobenzothiazole derivatives demonstrated activity against various Candida species, including Candida albicans, Candida parapsilosis, and Candida tropicalis. ucl.ac.benih.gov Molecular modeling studies suggest that bulky substituents at the 6-position of the 2-aminobenzothiazole core can enhance this antifungal effect. ucl.ac.be Specifically, compounds with a benzyloxy group at this position were found to be particularly potent. ucl.ac.be The isosteric relationship between a mercapto group (-SH) and an amino group (-NH2) prompted the investigation of 2-amino derivatives, which were found to be more potent against fungi compared to their 2-mercapto counterparts' activity against bacteria. ucl.ac.be

Similarly, studies on 1,2,4-triazole (B32235) derivatives have indicated that 3-amino-1,2,4-triazole derivatives are more effective against Staphylococcus aureus and Candida albicans than their 3-thio-1,2,4-triazole counterparts. csfarmacie.cz This highlights the importance of the amino group in conferring antifungal properties in certain heterocyclic systems. While direct studies on this compound's antifungal properties are limited in the provided results, the activity of structurally related amino compounds suggests a potential avenue for the development of this compound derivatives as antifungal agents.

Antiviral Activity

The this compound scaffold is a key structural component in several compounds with notable antiviral activity, particularly against the human immunodeficiency virus (HIV). ajpsonline.comajpsonline.com The enantiomerically pure (1S, 2R)-1-amino-2-indanol is a critical intermediate in the synthesis of Indinavir, a potent HIV protease inhibitor. ajpsonline.comajpsonline.com The cis-conformation of 1-amino-2-indanol is a favored structural motif in many chiral auxiliaries and ligands, with the (1S,2R)-enantiomer being a key component of Indinavir and related anti-HIV compounds. ajpsonline.com

Systematic modifications of HIV protease inhibitors have led to the development of novel series of compounds incorporating the (1S,2R)-1-amino-2-hydroxyindan moiety at the P2' position. acs.org Some of these derivatives have demonstrated substantial oral bioavailability in mice. acs.org For example, one such derivative combines high antiviral activity (IC50 = 250 nM) with a favorable pharmacokinetic profile. acs.org

Beyond HIV, derivatives of aminoindane have been explored for broader antiviral applications. researchgate.netresearchgate.net For instance, certain aminoadamantane derivatives have shown marked activity against various strains of influenza A virus (H1N1, H2N2, and H3N2). nih.gov While these are not direct derivatives of this compound, they highlight the potential of amino-containing cyclic structures in antiviral drug discovery. Additionally, some aminoalkyl derivatives of purine (B94841) and pyrimidine (B1678525) nucleotides have been synthesized and evaluated for their antiviral properties. nih.gov One such compound, 9-(3-Amino-2-(phosphonomethoxy)propyl)adenine, was found to be active against varicella-zoster virus (VZV), cytomegalovirus (CMV), and Moloney murine sarcoma virus (MSV). nih.gov

Anti-inflammatory Activity

Derivatives of indanol have demonstrated potential as anti-inflammatory agents. ajpsonline.comajpsonline.com Specifically, benzylated derivatives of 4-indanols have been shown to exhibit anti-inflammatory properties. ajpsonline.com Furthermore, indanoxy acetic acid derivatives of indanols have yielded compounds with anti-inflammatory activities, alongside other effects like adrenergic blocking and tranquilizing properties. ajpsonline.com

While direct evidence for the anti-inflammatory activity of this compound itself is not extensively detailed, the broader class of indane-based compounds has shown promise in this area. researchgate.net Research on dimeric 1,2,3,4-tetrahydro-naphthalenylamine and indan-1-ylamine derivatives has led to the identification of compounds with significant anti-inflammatory effects. researchgate.net In carrageenan-induced rat paw edema tests, some of these derivatives exhibited potent activity, with a few showing more significant inhibition of edema than the standard drug, diclofenac (B195802) sodium. researchgate.net

The anti-inflammatory potential of related heterocyclic structures has also been explored. For example, novel quinazolinone derivatives synthesized from 2-amino-3,4,5-trimethoxybenzoic acid have been tested for in-vivo anti-inflammatory activity, with some compounds showing good efficacy. fabad.org.tr Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and found to effectively inhibit the production of pro-inflammatory cytokines in cellular models. rsc.org These findings suggest that the indane scaffold, including its amino-substituted forms, is a promising starting point for the development of new anti-inflammatory drugs.

CNS Depressant Activity

Certain derivatives of indanol have been associated with central nervous system (CNS) depressant activities. ajpsonline.com Specifically, benzylated derivatives of 4-indanols have been found to exhibit CNS depressant effects. ajpsonline.com Additionally, some compounds related to indanoxy propanolamines, which are derivatives of 4-indanols, also demonstrate CNS depressant properties. ajpsonline.com

The broader class of sedative-hypnotic drugs, which includes various chemical families, acts by depressing the CNS. copbela.org These drugs can include benzodiazepines, barbiturates, and other non-barbiturate compounds. copbela.org Benzodiazepines, for example, enhance the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal activity. pharmacologyeducation.org While not direct derivatives of this compound, the mechanisms of these CNS depressants provide a framework for understanding how certain structural features can lead to such effects.

The aminoindane structure itself is recognized for its biological activities within the CNS. researchgate.net This suggests that derivatives of this compound could potentially be modulated to achieve specific CNS effects, including depressant activity. The development of novel compounds targeting the CNS is an active area of research, with a focus on creating agents with improved efficacy and fewer side effects for a range of neurological and psychiatric disorders. csic.esgoogle.com

Analgesic Properties of Analogues

Analogues of 2-aminoindane have been explored for their potential analgesic properties. researchgate.netresearchgate.net The aminoindane ring system is a well-studied scaffold in medicinal chemistry due to its diverse biological activities, which include analgesic effects. researchgate.netresearchgate.net For instance, a 2-aminoindane (Aic)-substituted cyclic analog, KSK-103, has been developed as a mu-opioid receptor (MOR) agonist and delta-opioid receptor (DOR) antagonist, a profile that is associated with analgesic effects with potentially reduced tolerance and reward symptoms. nih.gov

In the broader context of opioid peptide drug discovery, various modifications to peptide structures have been made to enhance their analgesic properties and ability to cross the blood-brain barrier. mdpi.com For example, the dermorphin-derived peptide [Dmt¹]DALDA is a potent MOR agonist with significant antinociceptive potency in both acute and neuropathic pain models. mdpi.com

Furthermore, research into 2-amino-1,2,3,4-tetrahydronaphthalene (2-AT) derivatives, which are structurally related to aminoindanes, has demonstrated that methoxylated versions of these compounds possess sedative and analgesic effects characteristic of central alpha-2-adrenergic stimulation. researchgate.net The analgesic properties of 2-aminoindan (2-AI) itself were assessed in 1973, highlighting the long-standing interest in this class of compounds for pain management. bu.edu

Hypnotic and Antipsychotic Activities

Derivatives of indanol have been reported to possess hypnotic and antipsychotic activities. ajpsonline.comajpsonline.com Some compounds related to indanoxy propanolamines, which are derived from 4-indanols, have shown hypnotic and antipsychotic properties. ajpsonline.com

The term "hypnotic" refers to drugs that induce sleep, and they are a class of sedative-hypnotics that also includes anxiolytics. pharmacologyeducation.orgnih.gov These drugs generally exert their effects by depressing the central nervous system. nih.gov Benzodiazepines and barbiturates are well-known classes of hypnotic drugs that act by enhancing the effects of the inhibitory neurotransmitter GABA. pharmacologyeducation.org While not direct derivatives, their mechanism provides a basis for understanding hypnotic action.

Antipsychotic agents are used to manage psychosis, such as in schizophrenia. slideshare.net Many traditional antipsychotics, like phenothiazines, act as antagonists at dopamine receptors. slideshare.net More recent research has focused on developing atypical antipsychotics with a broader receptor profile, such as combining dopamine D2 receptor antagonism with serotonin 5-HT1A receptor agonism, to improve efficacy and reduce side effects. nih.gov For example, a novel benzofuran (B130515) derivative has been identified with this dual action, showing antipsychotic-like activity without inducing catalepsy in animal models. nih.gov While specific this compound derivatives with hypnotic or antipsychotic activity were not detailed in the provided search results, the broader indanol class shows potential in these therapeutic areas. ajpsonline.com

Muscle Relaxant Property of Derivatives

Derivatives of indanols have been shown to possess muscle relaxant properties. ajpsonline.com Specifically, indanoxy propanolamine (B44665) derivatives of indanols exhibit significant muscle relaxant activity. ajpsonline.com Muscle relaxants are drugs that decrease skeletal muscle tone and can be used to alleviate conditions such as muscle spasms and pain. wikipedia.org They are broadly categorized into neuromuscular blockers and spasmolytics, with the latter, also known as centrally acting muscle relaxants, being used for musculoskeletal pain and spasticity. wikipedia.org

In the context of indane derivatives, a novel series of 3-amido-1,1-dimethylindan-2-ols has been synthesized and identified as smooth muscle relaxants that act by opening or activating potassium channels. nih.gov One compound from this series, 1,1-dimethyl-5-nitro-3-(2-pyridon-1-yl)indan-2-ol, was found to be a potent relaxant of airway smooth muscle in vitro. nih.gov

While not directly this compound derivatives, these findings highlight the potential of the indan (B1671822) scaffold in the development of new muscle relaxant drugs. The mechanisms of action for muscle relaxants can vary, with some, like dantrolene, acting directly on muscle tissue, while others, such as tizanidine, have a central effect on the nervous system. wikipedia.org

2-Aminoindane in Neurologic Disorders (Broader Context of Aminoindanes)

The aminoindan scaffold is a significant structural motif in medicinal chemistry, particularly for targeting the central nervous system. google.comontosight.ai Its rigid framework allows for the development of compounds with specific conformations, leading to selective interactions with various receptors and transporters in the brain. nih.govfrontiersin.org Derivatives of aminoindan have been investigated for a range of neurological and psychiatric applications, including Parkinson's disease, Alzheimer's disease, depression, and anxiety. google.comontosight.aibioworld.com The two primary isomers, 1-aminoindane and 2-aminoindane, form the basis for distinct classes of pharmacologically active agents. wikipedia.org Notably, 2-aminoindane and its derivatives act as substrates for norepinephrine and dopamine transporters, leading to stimulant-like effects, while 1-aminoindane is known for its neuroprotective properties. wikipedia.org

Metabolite of Rasagiline (B1678815) and Anti-Parkinsonian Drugs

Rasagiline, a potent, selective, and irreversible monoamine oxidase type B (MAO-B) inhibitor, is a key medication in the management of Parkinson's disease. wikipedia.orgmedlink.com It functions by preventing the breakdown of dopamine in the brain, thereby increasing dopamine levels in the striatum and alleviating motor symptoms. wikipedia.orgopenaccessjournals.comdovepress.com Unlike the older MAO-B inhibitor selegiline, which is metabolized to amphetamine-like substances, rasagiline undergoes biotransformation in the liver primarily via the cytochrome P450 enzyme CYP1A2. openaccessjournals.comnih.gov

Table of Rasagiline Metabolism:

| Parent Drug | Primary Metabolizing Enzyme | Major Active Metabolite | Key Characteristics of Metabolite |

|---|

Rigid Analogue of Amphetamine

In medicinal chemistry, a rigid analogue is a molecule that incorporates the key pharmacophoric features of a more flexible drug into a constrained ring system. 2-Aminoindane (2-AI) is considered a conformationally rigid analogue of amphetamine. nih.govfrontiersin.orgwikipedia.org This structural constraint locks the molecule into a specific spatial arrangement that mimics one of the possible conformations of the flexible amphetamine side chain. frontiersin.org

The significance of this structural relationship is that 2-aminoindane and its derivatives can interact with the same biological targets as amphetamine, namely the plasma membrane monoamine transporters. wikipedia.orgwikipedia.org Specifically, 2-AI acts as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT). wikipedia.orgwikipedia.org This interaction leads to stimulant properties. wikipedia.org In animal studies, 2-AI has been shown to partially substitute for amphetamine in drug discrimination tests, confirming their related pharmacological effects. wikipedia.org The development of various substituted 2-aminoindanes, such as MDAI and MMAI, has been driven by the desire to modulate the stimulant and psychoactive effects by altering their affinity and activity at serotonin, dopamine, and norepinephrine transporters. nih.govwikipedia.orgwikipedia.org

Spectroscopic and Structural Characterization of 2 Aminoindan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a clear count of the carbon environments. savemyexams.com In a typical broadband-decoupled ¹³C NMR spectrum, each carbon signal appears as a singlet, simplifying the spectrum compared to ¹H NMR. libretexts.org The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.org Aromatic carbons resonate downfield (typically 110-160 ppm), while aliphatic carbons appear upfield. libretexts.org For 2-aminoindan (B1194107) hydrochloride, which is structurally very similar to the free base, ¹³C NMR spectra have been recorded. chemicalbook.com The carbons attached to the electron-withdrawing amino and hydroxyl groups would be shifted downfield relative to the unsubstituted CH2 carbons of the indane skeleton.

A representative table of expected ¹³C NMR chemical shifts for an aminoindanol (B8576300) structure is provided below.

| Carbon Atom | Expected Chemical Shift (ppm) Range |

| Aromatic CH | 120 - 130 |

| Aromatic Quaternary C | 140 - 145 |

| C-OH | 70 - 80 |

| C-NH₂ | 50 - 60 |

| CH₂ | 30 - 40 |

| Note: This table is illustrative, based on general chemical shift ranges. Actual values can vary based on stereoisomer, solvent, and concentration. |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure by revealing correlations between nuclei. A COSY spectrum maps ¹H-¹H coupling correlations, identifying which protons are adjacent to each other. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. These techniques are essential for unambiguously assigning the complex ¹H and ¹³C signals of the indane ring system. mdpi.com For instance, 2D ω₁-decoupled ¹H-¹H COSY experiments have been utilized to resolve overlapped multiplets in related chiral amines. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. ucsb.edu This method, along with multinuclear (e.g., ¹¹B, ¹⁵N) NMR, provides critical insights into reaction mechanisms and the nature of species present in solution. mdpi.com